2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride
Overview
Description
“2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1566745-97-8 . Its IUPAC name is the same as its common name . The molecular weight of this compound is 246.71 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11ClO3S/c1-14-9-4-7-2-3-10 (15 (11,12)13)6-8 (7)5-9/h2-3,6,9H,4-5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride serves as a versatile chemical in various synthesis processes and chemical reactions. It is used in regioselective synthesis, forming functionalized compounds like 3,5-diketoesters and 2,4-diketosulfones, which are crucial in developing pharmaceuticals and other organic compounds (Rahn et al., 2008). Additionally, it participates in the Davis-Beirut reaction, facilitating the creation of diverse N(1),N(2)-disubstituted-1H-indazolones, significant in medicinal chemistry for drug design and development (Conrad et al., 2011).
Chemiluminescence Studies
This compound also plays a role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. It contributes to base-induced chemiluminescence studies, an area critical in analytical chemistry for detecting and measuring substances (Watanabe et al., 2010).
Process Optimization
In industrial chemistry, this compound is used to optimize various chemical processes. For instance, it aids in improving the yield of multi-step chemical reactions, making the production of intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate more efficient, a critical aspect in the manufacture of pharmaceuticals like sulpiride (Xu et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-2,3-dihydro-1H-indene-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-14-9-4-7-2-3-10(15(11,12)13)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFOJEUHYMIOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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